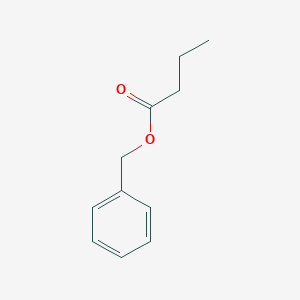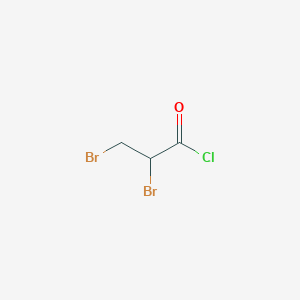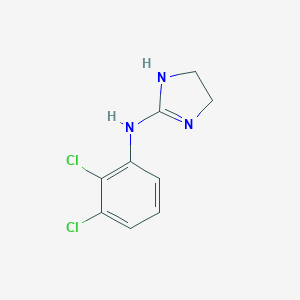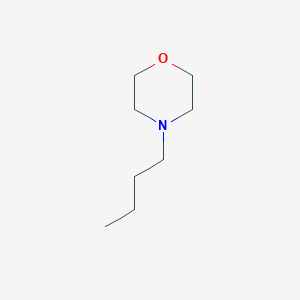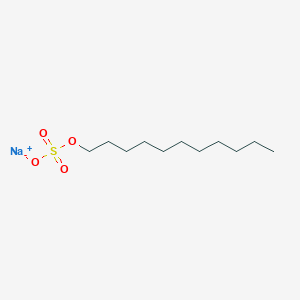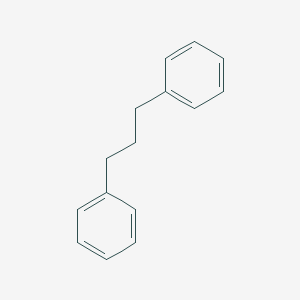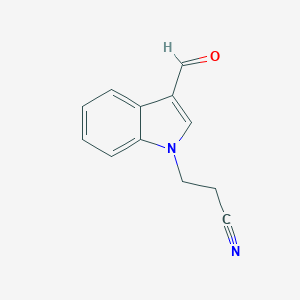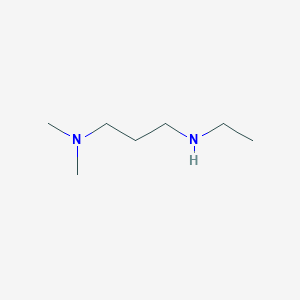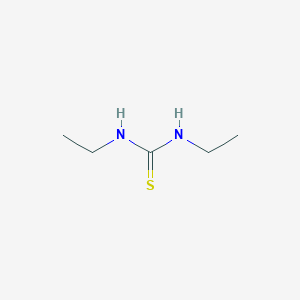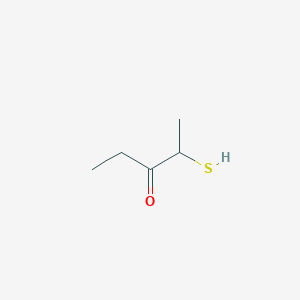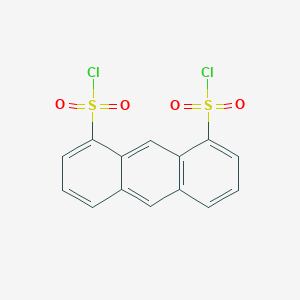
Anthracene-1,8-disulfonyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthracene-1,8-disulfonyl dichloride is a chemical compound that is widely used in scientific research. It is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon. This compound is synthesized by the reaction of anthracene with sulfuric acid and chlorosulfonic acid. It is a versatile reagent that is used in a variety of applications, including organic synthesis, materials science, and biochemistry.
Mécanisme D'action
Anthracene-1,8-disulfonyl dichloride reacts with amines and amino acids to form sulfonamide derivatives. The reaction takes place through nucleophilic substitution, in which the chlorine atoms are replaced by the amino groups. The resulting sulfonamide derivatives are stable and can be used in a variety of applications.
Effets Biochimiques Et Physiologiques
Anthracene-1,8-disulfonyl dichloride is a potent inhibitor of cholinesterase, an enzyme that is involved in the breakdown of acetylcholine. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It is also used as a fluorescent probe in biochemical assays to detect the presence of amino acids and amines.
Avantages Et Limitations Des Expériences En Laboratoire
Anthracene-1,8-disulfonyl dichloride is a versatile reagent that is used in a variety of applications. It is easy to synthesize and has a high yield. It is stable and can be stored for long periods of time. However, it is a toxic and corrosive compound that requires careful handling. It is also sensitive to moisture and should be stored in a dry environment.
Orientations Futures
There are many future directions for the use of anthracene-1,8-disulfonyl dichloride in scientific research. One area of interest is the development of new polymers and materials using this compound as a cross-linking agent. Another area of interest is the use of this compound as a fluorescent probe in the detection of biomolecules. Additionally, the use of anthracene-1,8-disulfonyl dichloride in the development of new drugs for the treatment of neurodegenerative diseases is an area of active research.
Méthodes De Synthèse
The synthesis of anthracene-1,8-disulfonyl dichloride involves the reaction of anthracene with sulfuric acid and chlorosulfonic acid. The reaction takes place at room temperature and yields a yellowish-brown liquid. The product is purified by washing with water and drying under vacuum. The yield of the reaction is typically around 70%.
Applications De Recherche Scientifique
Anthracene-1,8-disulfonyl dichloride is widely used in scientific research. It is a versatile reagent that is used in a variety of applications, including organic synthesis, materials science, and biochemistry. It is used as a coupling agent in the synthesis of polymers and as a cross-linking agent in the preparation of polymeric materials. It is also used as a fluorescent probe in biochemical assays.
Propriétés
Numéro CAS |
17408-00-3 |
|---|---|
Nom du produit |
Anthracene-1,8-disulfonyl dichloride |
Formule moléculaire |
C14H8Cl2O4S2 |
Poids moléculaire |
375.2 g/mol |
Nom IUPAC |
anthracene-1,8-disulfonyl chloride |
InChI |
InChI=1S/C14H8Cl2O4S2/c15-21(17,18)13-5-1-3-9-7-10-4-2-6-14(22(16,19)20)12(10)8-11(9)13/h1-8H |
Clé InChI |
URYGONATFKWYCJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC3=C(C=C2C(=C1)S(=O)(=O)Cl)C(=CC=C3)S(=O)(=O)Cl |
SMILES canonique |
C1=CC2=CC3=C(C=C2C(=C1)S(=O)(=O)Cl)C(=CC=C3)S(=O)(=O)Cl |
Synonymes |
1,8-Anthracenedisulfonyl chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



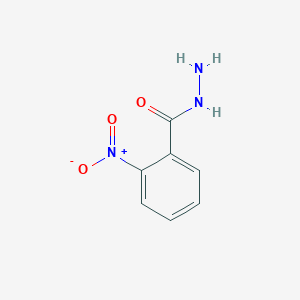
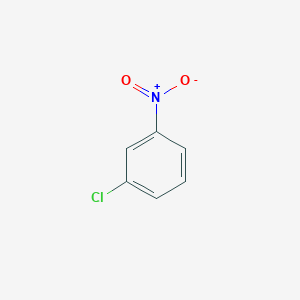
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)](/img/structure/B92003.png)
![2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B92004.png)
